4-Phenyl Substitution Enables Sub-100 nM Kinase Inhibition Potency: Evidence from TSSK2 SAR
The 4-phenyl substitution pattern on the pyrimidine core confers potent kinase inhibitory activity that is lost when this specific substituent is altered. In a systematic SAR study of 4-substituted 2-anilinopyrimidines, the compound bearing a phenyl group at the 4-position (Compound 35) demonstrated an IC₅₀ of 58 ± 2 nM against TSSK2. This represents a 65-fold loss in potency compared to the phenyl-substituted analog (Compound 34, IC₅₀ = 3,800 ± 100 nM), which differs only in the 4-substituent identity [1]. The quantified difference of 3,742 nM (65-fold) demonstrates that the 4-phenyl moiety is a critical pharmacophoric element for achieving low nanomolar potency, whereas alternative 4-substituents yield substantially reduced activity.
| Evidence Dimension | TSSK2 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | 58 ± 2 nM (4-phenyl substituted 2-anilinopyrimidine, Compound 35) |
| Comparator Or Baseline | 3,800 ± 100 nM (Compound 36 with alternative 4-substituent); 690 ± 140 nM (Compound 34 with alternative core) |
| Quantified Difference | 65-fold reduction in potency (Δ = 3,742 nM) when 4-phenyl substitution is altered |
| Conditions | TSSK2 enzymatic assay; mean ± SEM of ≥3 independent experiments |
Why This Matters
This 65-fold potency difference directly informs procurement: selecting a building block with the 4-phenyl substitution pattern is essential for synthesizing analogs that retain low nanomolar target engagement potential, whereas alternative 4-substituted building blocks may yield compounds with substantially compromised activity.
- [1] Vong BG, et al. Structure-activity relationships for pyrimidine core replacements and 4-substituted, 2-anilino-pyrimidine inhibition of TSSK2. ChemMedChem. 2017;12(22):1857-1865. Table 4. doi:10.1002/cmdc.201700503 View Source
